
6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol
Overview
Description
6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This interaction can alter the enzyme’s conformation and affect its ability to catalyze biochemical reactions.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of CDKs, thereby affecting cell cycle progression and proliferation . Additionally, it can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function. The compound’s influence on cellular metabolism includes effects on metabolic flux and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their functions. For instance, its binding to CDKs results in the inhibition of their kinase activity, which is essential for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in certain cell types. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular changes, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s ability to interact with biomolecules and exert its effects on cellular processes.
Biological Activity
The compound 6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a thiazole moiety. The presence of the thiazole ring is significant as it contributes to various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing pyrimidine and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to This compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, these compounds have been demonstrated to inhibit CDK4 and CDK6, leading to decreased cell proliferation in cancer cell lines such as A549 (human lung cancer) and HCT116 (colon cancer) .
Table 1: Anticancer Activity of Pyrimidine-Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | CDK4/6 inhibition |
12u | HCT116 | <10 | Pan-CDK inhibitor |
12e | Various | 3–7 | Selective for CDK9 |
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations . The structure-activity relationship analysis suggests that specific substitutions on the thiazole ring enhance antimicrobial activity.
The mechanisms by which This compound exerts its biological effects are multifaceted:
- CDK Inhibition : By inhibiting CDK4 and CDK6, this compound disrupts the cell cycle progression, leading to apoptosis in cancer cells.
- Oxidative Stress Induction : Some studies indicate that pyrimidine derivatives can induce oxidative stress in cancer cells, further promoting cell death .
- Antimicrobial Action : The exact mechanism for antimicrobial activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
A recent study evaluated the cytotoxic effects of various pyrimidine derivatives, including This compound , on human cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. The study concluded that the compound's structural features are crucial for its biological activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-(2,4-Dimethylthiazol-5-yl)pyrimidin-4-ol exhibit significant anticancer properties through their action as cyclin-dependent kinase (CDK) inhibitors. A study highlighted the synthesis of a series of thiazole-based pyrimidines that showed potent inhibition of CDK9, a key regulator in cell cycle progression and apoptosis. The compound demonstrated nanomolar potency and selectivity against CDK9, making it a promising candidate for cancer therapy .
Table 1: Inhibitory Activity of Thiazole-Based Pyrimidines
Compound | CDK9 Ki (nM) | Selectivity Ratio |
---|---|---|
12u | 0.5 | >80 |
12a | 0.8 | >60 |
Ia | 1.2 | >50 |
Targeting BCL6 in Lymphoma
Another significant application is the targeting of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Compounds derived from thiazole and pyrimidine scaffolds have been shown to disrupt the protein-protein interactions involving BCL6, leading to its degradation and subsequent antitumor effects in preclinical models .
Case Study: BCL6 Inhibitors
A specific study focused on optimizing the pharmacokinetic properties of thiazole derivatives to enhance their efficacy against DLBCL. The findings suggested that certain modifications led to improved potency and reduced side effects, highlighting the compound's therapeutic potential .
Broad-Spectrum Antibacterial Activity
The antibacterial activity of thiazole derivatives has been extensively studied, with findings indicating effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been correlated with enhanced antibacterial activity .
Table 2: Antibacterial Efficacy of Thiazole Derivatives
Compound | MIC (µg/ml) | Target Bacteria |
---|---|---|
N-(4-substituted thiazol-2-yl) | 0.98 | Staphylococcus aureus |
This compound | 1.5 | Escherichia coli |
Thiazole derivative A | 3.9 | Klebsiella pneumoniae |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have shown that modifications at specific positions on the thiazole and pyrimidine rings can significantly affect biological activity.
Key Findings from SAR Studies:
- Substituents at the C5 position of the pyrimidine core enhance CDK9 potency.
- Bulky groups at the C2 position of the thiazole ring can reduce activity against CDKs but may improve selectivity.
- The introduction of amino groups at strategic locations has been shown to increase binding affinity and inhibitory activity against target enzymes .
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-5-9(14-6(2)12-5)7-3-8(13)11-4-10-7/h3-4H,1-2H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJSQVBVOTVGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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